3-Amino-7-methyl-1H-indazole
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Overview
Description
The compound 3-Amino-7-methyl-1H-indazole is a derivative of the 1H-indazole framework, which is a heterocyclic compound that has been extensively studied due to its relevance in various chemical and pharmaceutical applications. The indazole nucleus is a fused structure combining benzene and pyrazole rings, and the presence of amino and methyl groups at specific positions on the ring can significantly alter its chemical properties and biological activity.
Synthesis Analysis
The synthesis of 1H-indazoles, including derivatives like 3-Amino-7-methyl-1H-indazole, can be achieved through the selective activation of o-aminobenzoximes in the presence of an amino group. This process uses methanesulfonyl chloride and triethylamine, and it is known for being mild and yielding the desired compounds in good to excellent yields . Although the provided data does not directly mention the synthesis of 3-Amino-7-methyl-1H-indazole, the general method for synthesizing 1H-indazoles could potentially be adapted for its production.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Amino-7-methyl-1H-indazole, they do provide insights into the structural analysis of related compounds. For instance, the crystal structures of isomeric triazoles have been established by X-ray crystallography, which could offer comparative data for understanding the structural aspects of indazole derivatives . The molecular structure is crucial for determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 3-amino-1,2,4-triazoles, which share some structural similarities with 3-Amino-7-methyl-1H-indazole, has been explored in various chemical reactions. These compounds can undergo solid-phase synthesis and react with carboxylic acids and hydrazines to yield triazole derivatives with regioselectivity . Additionally, the cyclecondensation of 3-amino-1,2,4-triazole with substituted methyl cinnamates has been studied, leading to the formation of triazolopyrimidinones, which suggests that 3-Amino-7-methyl-1H-indazole could also participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-7-methyl-1H-indazole are not directly reported in the provided papers. However, the synthesis and crystal structure of closely related compounds, such as 3-amino-4-morpholino-1H-indazole derivatives, have been described, indicating that these compounds can crystallize in the monoclinic system and possess inhibitory effects on cancer cell proliferation . These properties are indicative of the potential biological activity of 3-Amino-7-methyl-1H-indazole and its relevance in medicinal chemistry.
Scientific Research Applications
Anticancer Applications
Synthesis and Antiproliferative Evaluation : A study highlighted the synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids. These derivatives exhibited significant antiproliferative activity against KATO-III and MCF-7 cell lines, suggesting their potential as novel anticancer agents (Molinari et al., 2015). Additionally, 6-substituted amino-1H-indazole derivatives were synthesized and showed growth inhibitory activity in four human cancer cell lines, indicating their efficacy as anticancer agents (Ngo Xuan Hoang et al., 2022).
Antimicrobial Applications
Antimicrobial Activity : Indazole derivatives have been evaluated for their antimicrobial properties. A study on the synthesis and evaluation of pyrimidine and annulated pyrimidine fused indazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008). Another research discussed the impact of the indazole scaffold on antibacterial and antifungal agents, emphasizing its promising biological properties including antimicrobial actions (Panda et al., 2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
properties
IUPAC Name |
7-methyl-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHNNWTAZPKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-methyl-1H-indazole |
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